molecular formula C19H10ClF3N4O2S B2509079 (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 477305-23-0

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2509079
CAS RN: 477305-23-0
M. Wt: 450.82
InChI Key: YAHIVVZFLPLSCS-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H10ClF3N4O2S and its molecular weight is 450.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Characterization and Potential Chemosensor Applications

A study focused on synthesizing and characterizing novel E-3-phenyl-2-(1-phenylbenzimidazol-2-yl)acrylonitriles, which include structures similar to (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile. These compounds were evaluated for their potential as chemosensors for various metal cations. The spectroscopic properties, including UV/Vis and fluorescence spectroscopy, were analyzed, and the fluorescence intensity changes upon addition of certain cations were noted, suggesting potential applications in sensing technologies (Hranjec et al., 2012).

Reduction and Structural Analysis

Research was conducted on the reduction of similar acrylonitrile derivatives, resulting in various prop-1-ene derivatives. The structural analysis, including X-ray diffraction, was performed to confirm the structure of these compounds. This kind of research provides insights into the chemical properties and potential applications of these derivatives in various fields (Frolov et al., 2005).

Synthesis of Thiazolo[5,4-D] Pyrimidines

In a study exploring the synthesis of thiazolo[5,4-D] pyrimidines, researchers investigated reactions involving compounds structurally related to this compound. These investigations are crucial for understanding the chemical behavior of such compounds and their potential use in medicinal chemistry and other fields (El-Dean, 1992).

Corrosion Inhibition Studies

A study on the corrosion inhibition efficiency of related acrylonitrile compounds provides insights into their potential use as inhibitors in various industrial applications. The research evaluated the inhibition efficiency, adsorption behavior, and the impact of these compounds on the mild steel surface, demonstrating their potential as effective corrosion inhibitors (Verma et al., 2016).

Applications in Nonlinear Optical Limiting

In the field of optoelectronics, research was carried out on thiophene dyes structurally related to the compound . These studies explored the nonlinear absorption and optical limiting behavior under laser excitation, which is significant for the development of materials used in protecting human eyes and optical sensors, as well as in optical communications (Anandan et al., 2018).

properties

IUPAC Name

(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N4O2S/c20-16-5-4-13(7-15(16)19(21,22)23)25-9-12(8-24)18-26-17(10-30-18)11-2-1-3-14(6-11)27(28)29/h1-7,9-10,25H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHIVVZFLPLSCS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.